Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride
Overview
Description
Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is known for its versatile coordination abilities due to the presence of nitrogen and oxygen atoms, making it a valuable ligand in various chemical reactions .
Mechanism of Action
Target of Action
For instance, some thiazole compounds bind to DNA and interact with topoisomerase II , which plays a crucial role in DNA replication and transcription.
Mode of Action
Thiazole compounds are known for their diverse coordination modes due to the presence of nitrogen and oxygen coordination atoms . This allows them to interact with various biological targets in different ways, potentially leading to a variety of physiological effects.
Biochemical Pathways
For instance, some thiazole compounds can cause DNA double-strand breaks, leading to a G2 stop and ultimately, cell death .
Pharmacokinetics
The compound’s molecular weight (18623 g/mol) and its empirical formula (C7H10N2O2S) suggest that it may have favorable pharmacokinetic properties .
Result of Action
Some thiazole compounds have been reported to show significant analgesic and anti-inflammatory activities , suggesting potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride typically involves the following steps:
Formation of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate: This is achieved by reacting ethyl bromoacetate with thiourea in the presence of a base such as sodium ethoxide.
Conversion to Hydrochloride Salt: The resulting ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group on the thiazole ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazole derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride can be compared with other thiazole-based compounds:
2-Aminothiazole: A simpler thiazole derivative with similar biological activities but less complex structure.
Ethyl 2-aminothiazole-4-acetate: Similar in structure but without the hydrochloride salt form, which may affect its solubility and reactivity.
Thiazole-4-carboxylic acid: Another thiazole derivative with different functional groups, leading to varied chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S.ClH/c1-2-11-6(10)3-5-4-12-7(8)9-5;/h4H,2-3H2,1H3,(H2,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNSAJGXLKYTQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40726237 | |
Record name | Ethyl (2-amino-1,3-thiazol-4-yl)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40726237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76629-17-9 | |
Record name | Ethyl (2-amino-1,3-thiazol-4-yl)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40726237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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